Dihydrolenperone

概要

説明

ジヒドロレンペロンは、特に非小細胞肺がんに対する抗腫瘍活性で知られるブチロフェノン誘導体です。 さまざまな臨床試験で研究されており、がん細胞の増殖を阻害する有望な結果を示しています .

準備方法

ジヒドロレンペロンの合成には、p-フルオロ-α-ヒドロキシベンジルと1-[3-(p-フルオロベンゾイル)プロピル]ピペリジンの反応を含むいくつかの段階があります。 反応条件は通常、目的の化合物の形成を促進するために、溶媒と触媒の使用を伴います . 工業生産方法は異なる場合がありますが、一般的には大規模生産向けに最適化された同様の合成経路に従います。

化学反応の分析

ジヒドロレンペロンは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究アプリケーション

ジヒドロレンペロンは、その抗腫瘍特性について広く研究されています。 in vitroおよび臨床試験で、非小細胞肺がんに対して有意な活性を示しています .

科学的研究の応用

Dihydrolenperone has been extensively studied for its antitumor properties. It has shown significant activity against non-small cell lung cancer in vitro and in clinical trials .

作用機序

ジヒドロレンペロンの作用機序は、がん細胞内の特定の分子標的との相互作用を伴います。これは、増殖と生存能力を妨げることでがん細胞の増殖を阻害します。 正確な経路と分子標的は現在も調査中ですが、がん細胞の増殖に不可欠な主要な酵素とシグナル伝達経路の阻害に関与すると考えられています .

類似の化合物との比較

ジヒドロレンペロンは、ハロペリドールなどの他のブチロフェノン誘導体と構造的に類似しています。 その独自の抗腫瘍特性により、このクラスの他の化合物とは異なります。 ハロペリドールは主に抗精神病薬として使用されるのに対し、ジヒドロレンペロンの主な用途はがん治療です .

類似の化合物には次のものがあります。

- ハロペリドール

- ドロペリドール

- ベンペリドール

これらの化合物は構造的に類似していますが、薬理学的効果と用途が異なります。

類似化合物との比較

Dihydrolenperone is structurally similar to other butyrophenone derivatives, such as haloperidol. its unique antitumor properties set it apart from other compounds in this class. While haloperidol is primarily used as an antipsychotic agent, this compound’s primary application is in cancer treatment .

Similar compounds include:

- Haloperidol

- Droperidol

- Benperidol

These compounds share structural similarities but differ in their pharmacological effects and applications.

生物活性

Dihydrolenperone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound, a derivative of lenperone, is primarily known for its use as an antipsychotic medication. However, emerging studies have suggested additional therapeutic potentials, particularly in oncology. The compound's mechanisms of action are thought to involve modulation of various biological pathways, including those related to apoptosis and cell proliferation.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This is achieved through the modulation of signaling pathways such as PI3K/AKT and MAPK .

- Induction of Apoptosis : The compound has been observed to promote apoptosis in various cancer cell lines. This is often associated with increased levels of reactive oxygen species (ROS) and activation of caspases, which are crucial for the apoptotic process .

- Antioxidant Activity : this compound may also possess antioxidant properties that help mitigate oxidative stress within cells, thereby influencing cancer cell survival and proliferation .

In Vitro Studies

A number of in vitro studies have been conducted to assess the biological activity of this compound:

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro experiments:

- Xenograft Models : In a study involving mice with xenografted tumors derived from MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups . The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.

- Synergistic Effects : Combination therapies involving this compound and standard chemotherapeutic agents (e.g., doxorubicin) have shown enhanced efficacy in reducing tumor growth rates compared to monotherapy . This suggests potential for repurposing this compound in combination cancer therapies.

Pharmacological Profile

The pharmacological profile of this compound indicates several important characteristics:

- Bioavailability : Research indicates moderate bioavailability when administered orally, which is critical for therapeutic applications .

- Safety Profile : Clinical trials have reported manageable side effects consistent with those observed with other antipsychotic medications, suggesting a favorable safety profile when used at therapeutic doses .

特性

CAS番号 |

38077-12-2 |

|---|---|

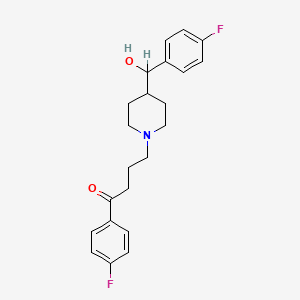

分子式 |

C22H25F2NO2 |

分子量 |

373.4 g/mol |

IUPAC名 |

1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2 |

InChIキー |

ICAYNKLSQSKOJZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |

正規SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |

外観 |

Solid powder |

Key on ui other cas no. |

38077-12-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dihydrolenperone; RMI 11974; RMI-11974; RMI11974; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。